Benzene, [(3,3,3-trifluoropropyl)sulfinyl]-
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Overview
Description
Benzene, [(3,3,3-trifluoropropyl)sulfinyl]- is an organic compound characterized by the presence of a benzene ring substituted with a sulfinyl group attached to a 3,3,3-trifluoropropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [(3,3,3-trifluoropropyl)sulfinyl]- typically involves the reaction of benzene with 3,3,3-trifluoropropyl sulfinyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of Benzene, [(3,3,3-trifluoropropyl)sulfinyl]- may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing, reaction control, and purification can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzene, [(3,3,3-trifluoropropyl)sulfinyl]- undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Benzene, [(3,3,3-trifluoropropyl)sulfonyl]-.
Reduction: Benzene, [(3,3,3-trifluoropropyl)thio]-.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Scientific Research Applications
Benzene, [(3,3,3-trifluoropropyl)sulfinyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzene, [(3,3,3-trifluoropropyl)sulfinyl]- involves its interaction with molecular targets such as enzymes and receptors. The sulfinyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. The trifluoropropyl chain can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
Benzene, [(3,3,3-trifluoropropyl)thio]-: Similar structure but with a sulfide group instead of a sulfinyl group.
Benzene, [(3,3,3-trifluoropropyl)sulfonyl]-: Similar structure but with a sulfonyl group instead of a sulfinyl group.
Uniqueness
Benzene, [(3,3,3-trifluoropropyl)sulfinyl]- is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and potential biological activity. The trifluoropropyl chain also contributes to its unique properties, such as increased stability and lipophilicity compared to non-fluorinated analogs.
Properties
CAS No. |
139732-09-5 |
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Molecular Formula |
C9H9F3OS |
Molecular Weight |
222.23 g/mol |
IUPAC Name |
3,3,3-trifluoropropylsulfinylbenzene |
InChI |
InChI=1S/C9H9F3OS/c10-9(11,12)6-7-14(13)8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI Key |
JJVCPEDSSKBRKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)CCC(F)(F)F |
Origin of Product |
United States |
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